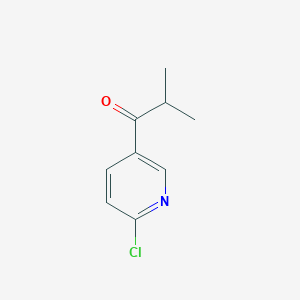

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

説明

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, commonly known as Clopidol, is an organochlorine compound primarily used as an anthelmintic, or an agent that eliminates parasitic worms, in poultry and livestock. Clopidol has been used as an anthelmintic for over 50 years, and is known for its broad-spectrum activity against many parasitic worms. It is also used as an insect growth regulator, as a fungicide, and as an antimicrobial agent.

科学的研究の応用

Novel Synthetic Approaches and Probe Development

Researchers have explored innovative synthetic methods using 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one derivatives for developing probes to study biological systems. For instance, alpha-nitro ketone intermediates derived from this compound have been utilized as electrophiles and nucleophiles in synthesizing compounds for probing Drosophila nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Crystal Structure Analysis

The compound's derivatives have been subject to crystal structure and computational study to understand their molecular conformation and stability. Such studies contribute to the field of molecular design and material science, providing insights into the structure-activity relationships of pyrazole derivatives (Shen, Huang, Diao, & Lei, 2012).

Corrosion Inhibition

Investigations into Schiff base compounds containing this compound have shown significant potential in corrosion inhibition, particularly for mild steel in acidic solutions. This application is vital for the development of new materials with enhanced corrosion resistance (Leçe, Emregül, & Atakol, 2008).

Luminescence Sensitization

The compound and its derivatives have found applications in sensitizing luminescence in lanthanide ions when used as capping ligands on nanoparticles. This research has implications for developing new luminescent materials for optical devices and sensors (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Anticancer Agent Development

Derivatives of this compound have been identified as novel apoptosis inducers with potential as anticancer agents. This application is critical in the search for new therapeutic agents for cancer treatment (Zhang et al., 2005).

作用機序

Target of Action

The compound “1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one” is a derivative of neonicotinoids, a class of neuro-active insecticides modeled after nicotine . The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses.

Mode of Action

This compound acts as a neurotoxin that blocks neural messages by binding particularly tightly to the nAChRs . This interaction disrupts the normal functioning of the nervous system, leading to overstimulation and eventual paralysis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neural signal transmission. By binding to nAChRs, the compound interferes with the normal flow of ions through these receptors, disrupting the propagation of nerve impulses . The downstream effects include overexcitation of the nervous system, paralysis, and rapid death of the insect .

Pharmacokinetics

Like other neonicotinoids, it is likely to be highly soluble and have a long half-life in soil and water . These properties can impact its bioavailability and persistence in the environment.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of neural signaling. By binding to nAChRs, it causes an overstimulation of the nervous system, leading to paralysis and death . At the molecular level, it can upregulate the transcription levels of nuclear factor-κB (NF-κB), interleukin-1 β (IL-1β), and tumor necrosis factor (TNF- α ) genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its persistence in the environment can lead to prolonged exposure and potential accumulation in non-target organisms . Additionally, factors such as soil type, temperature, and rainfall can affect its degradation and mobility in the environment .

特性

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXOBWLYRVQSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629185 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244263-45-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

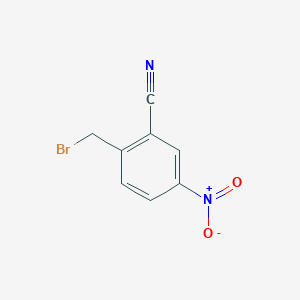

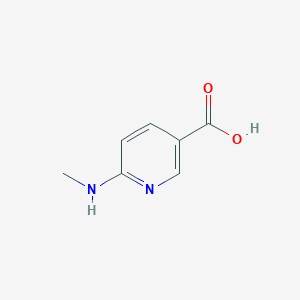

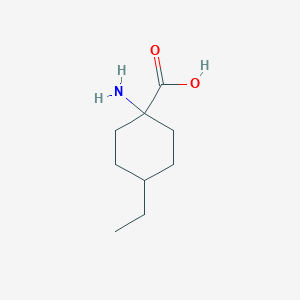

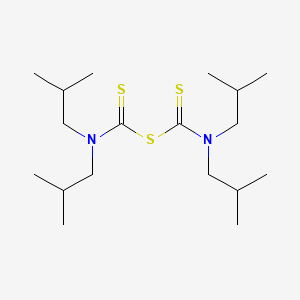

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)

![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)